molecular formula C25H24N8O3 B11695557 4-(morpholin-4-yl)-N-(naphthalen-1-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-N-(naphthalen-1-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B11695557
M. Wt: 484.5 g/mol
InChI Key: VWDZMQVTPVYLBW-OCSSWDANSA-N
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Description

4-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a morpholine ring, a naphthalene moiety, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Morpholine Ring: The morpholine ring is incorporated through a nucleophilic substitution reaction with the triazine core.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine and subsequently with 4-nitroacetophenone under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the naphthalene moiety.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring and naphthalene moiety.

    Reduction: Amino derivatives formed from the reduction of the nitro group.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the triazine core and the hydrazone linkage suggests it may have activity against certain diseases, such as cancer or bacterial infections.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazine core and hydrazone linkage may play a crucial role in these interactions, potentially inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazone linkage and nitro group.

    4-(MORPHOLIN-4-YL)-N-(PHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Contains a phenyl group instead of a naphthalene moiety.

Uniqueness

The uniqueness of 4-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE lies in its combination of structural features, including the morpholine ring, naphthalene moiety, triazine core, and hydrazone linkage. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C25H24N8O3

Molecular Weight

484.5 g/mol

IUPAC Name

6-morpholin-4-yl-4-N-naphthalen-1-yl-2-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H24N8O3/c1-17(18-9-11-20(12-10-18)33(34)35)30-31-24-27-23(28-25(29-24)32-13-15-36-16-14-32)26-22-8-4-6-19-5-2-3-7-21(19)22/h2-12H,13-16H2,1H3,(H2,26,27,28,29,31)/b30-17+

InChI Key

VWDZMQVTPVYLBW-OCSSWDANSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)/C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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